(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol
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Overview
Description
(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol is a chiral compound with a molecular formula of C8H10F2NO. This compound features an amino group and a hydroxyl group attached to a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group is then converted to an amino group through a reductive amination process, often using ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a hydrocarbon
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, or other proteins. The fluorine atoms can influence the compound’s lipophilicity and its ability to cross cell membranes, affecting its bioavailability and activity.
Comparison with Similar Compounds
Similar Compounds
- (1S)-2-amino-1-(3-fluorophenyl)ethan-1-ol
- (1S)-2-amino-1-(4-fluorophenyl)ethan-1-ol
- (1S)-2-amino-1-(2,4-difluorophenyl)ethan-1-ol
Uniqueness
(1S)-2-amino-1-(3,5-difluorophenyl)ethan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to other similar compounds.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(1S)-2-amino-1-(3,5-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
FTNICMLRARLMGA-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@@H](CN)O |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CN)O |
Origin of Product |
United States |
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